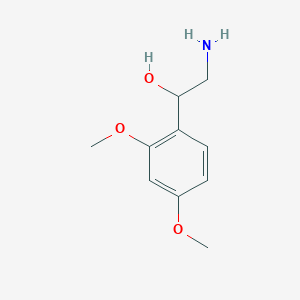

2-Amino-1-(2,4-dimethoxyphenyl)ethanol

Description

Contextualization within Phenylethanolamine Chemistry

Phenylethanolamines are a class of organic compounds that feature a phenethylamine (B48288) backbone with a hydroxyl group on the beta-carbon of the side chain. This arrangement results in a chiral center, meaning these compounds can exist as different stereoisomers. The biological and chemical activities of phenylethanolamine derivatives are often highly dependent on their stereochemistry.

The parent compound, phenylethanolamine, is the simplest member of this class. The addition of substituents to the phenyl ring, such as the two methoxy (B1213986) groups in 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, modifies the compound's properties. The methoxy groups are electron-donating, which can affect the reactivity of the aromatic ring and the adjacent functional groups. The positioning of these groups at the 2 and 4 positions is a key structural feature that distinguishes it from other dimethoxy-substituted phenylethanolamines, such as the 2,5-dimethoxy isomer.

Significance as a Synthetic Intermediate for Advanced Organic Molecules

The utility of this compound is most prominently demonstrated by its role as a precursor in the synthesis of complex, high-value organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations.

A significant example of its application is in the industrial synthesis of Idasanutlin, a small molecule antagonist of the MDM2 protein. nih.gov Idasanutlin is a compound that has been investigated for its potential in cancer therapy. The core of the Idasanutlin molecule is a highly substituted pyrrolidine ring with four contiguous stereocenters. The construction of this complex core is a key challenge in its synthesis.

The manufacturing process for Idasanutlin utilizes a highly selective copper(I)-catalyzed [3+2] asymmetric cycloaddition reaction to form the pyrrolidine ring. nih.gov This reaction involves the use of a chiral ligand to control the stereochemical outcome. While the specific details of the starting materials in the industrial synthesis are often proprietary, the structure of the resulting pyrrolidine core, which includes a 2,4-dimethoxyphenyl group, strongly suggests that a molecule with the core structure of this compound is a key building block.

The synthesis of such advanced molecules highlights the importance of having efficient access to chiral intermediates like this compound. The development of stereoselective synthetic routes to these intermediates is therefore a critical area of research.

Scope of Academic Inquiry into this compound

The academic inquiry into this compound is primarily focused on its synthetic utility. Research in this area is often directed towards the development of efficient and stereoselective methods for its preparation and its subsequent use in the synthesis of target molecules.

General synthetic strategies for compounds of this class often begin with the corresponding benzaldehyde, in this case, 2,4-dimethoxybenzaldehyde (B23906). A common approach involves the addition of a nitroalkane, followed by reduction of the nitro group to an amine. The control of stereochemistry during these steps is a key focus of research in this area.

While dedicated studies on the specific properties and reactivity of this compound are not abundant in the scientific literature, its implicit importance is evident from its role in the synthesis of pharmacologically relevant molecules like Idasanutlin. The broader field of research into chiral amino alcohols and their applications in asymmetric synthesis provides the context for the academic interest in this compound. The development of novel synthetic methods that utilize such intermediates is a continuous endeavor in organic chemistry.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Appearance | Solid |

Table 2: Related Phenylethanolamine Compounds

| Compound Name | Molecular Formula | Key Structural Difference |

|---|---|---|

| Phenylethanolamine | C₈H₁₁NO | Unsubstituted phenyl ring |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | C₁₀H₁₅NO₃ | Methoxy groups at 2 and 5 positions |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWOHAWNQCDJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588034 | |

| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145412-88-0 | |

| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Amino 1 2,4 Dimethoxyphenyl Ethanol

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a potent nucleophile, making it susceptible to reaction with a variety of electrophiles.

Acylation and Amidation Reactions

The primary amine readily undergoes acylation to form amides. This common transformation can be achieved by reacting the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. luxembourg-bio.com The formation of an amide bond is a robust and widely used reaction in organic synthesis. sphinxsai.comresearchgate.net For instance, the acylation of the related compound, 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone, with haloacetyl chlorides is a key step in the synthesis of more complex molecules, demonstrating the feasibility of this reaction on the aminoketone scaffold. google.com The reaction typically proceeds by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. mdma.ch

Table 1: Examples of Acylation/Amidation Reactions

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acetyl Chloride | N-Acetylated Amide | Base (e.g., triethylamine), aprotic solvent |

| Benzoic Anhydride | N-Benzoylated Amide | Aprotic solvent, room or elevated temperature |

| Carboxylic Acid + EDC/HATU | N-Acylated Amide | Coupling agent, solvent (e.g., DMF, CH₂Cl₂) |

| Chloroacetyl Chloride | N-Chloroacetylated Amide | Base (e.g., sodium acetate), acetone/water google.com |

Schiff Base Formation and Imine Chemistry

In reaction with aldehydes or ketones, the primary amine of this compound can form an imine, also known as a Schiff base. rdd.edu.iq This condensation reaction is typically catalyzed by an acid and is reversible. rdd.edu.iq The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. rdd.edu.iqnih.gov The formation of these compounds is a common strategy in the synthesis of various biologically active molecules and ligands for metal complexes. ekb.eg

Table 2: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Structure | Typical Conditions |

|---|---|---|

| Benzaldehyde | Imine with a benzylidene group | Acid catalyst (e.g., acetic acid), reflux in alcohol |

| Acetone | Imine with an isopropylidene group | Acid catalyst, removal of water |

| 2-Hydroxybenzaldehyde | Imine with a salicylidene group | Reflux in methanol or ethanol (B145695) ekb.eg |

| 2,4-Dimethoxybenzaldehyde (B23906) | Imine with a 2,4-dimethoxybenzylidene group | Stirring in methanol at room temperature researchgate.net |

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

The presence of both an amine and a hydroxyl group in a 1,2-relationship makes this compound an ideal precursor for the synthesis of nitrogen-containing heterocycles. These intramolecular or intermolecular reactions with bifunctional reagents can lead to the formation of various ring systems. For example, similar 1,2-amino alcohols, such as 2-amino-1-(4-nitrophenyl)ethanol, have been shown to react with reagents like carbonyldiimidazole (a phosgene (B1210022) equivalent) to form 1,3-oxazolidin-2-ones. researchgate.net Reaction with aldehydes like formaldehyde or benzaldehyde can lead to the formation of 1,3-oxazolidine rings. researchgate.net Furthermore, reaction with oxalyl chloride can yield morpholin-2,3-diones. researchgate.net These cyclization strategies are fundamental in medicinal chemistry for creating constrained analogues of bioactive molecules.

Table 3: Potential Cyclization Reactions to Form Heterocycles

| Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Carbonyldiimidazole | 1,3-Oxazolidin-2-one | Cyclocondensation researchgate.net |

| Formaldehyde | 1,3-Oxazolidine | Cyclocondensation researchgate.net |

| Oxalyl Chloride | Morpholine-2,3-dione | Double Acylation and Cyclization researchgate.net |

| Chloroacetyl Chloride | Morpholin-3-one | N-acylation followed by intramolecular Williamson ether synthesis |

Reactions Involving the Secondary Alcohol Functionality

The secondary hydroxyl group is also a key site for reactivity, participating in esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The secondary alcohol can be converted into an ester through reaction with a carboxylic acid or its derivatives. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. pearson.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base. Chemoselective O-acylation of 1,2-amino alcohols can be achieved in aqueous media directed by transition metal ions like Cu(II), which coordinate to the amino alcohol to favor attack at the hydroxyl group. nih.gov

Etherification of the hydroxyl group presents a challenge due to the competing nucleophilicity of the primary amine. google.com Direct alkylation with an alkyl halide under basic conditions (Williamson ether synthesis) could lead to a mixture of N- and O-alkylated products. Selective O-alkylation often requires protection of the amine group or specialized reaction conditions. A process for selective etherification involves deprotonating the amino alcohol with a metal to form the alcoholate, followed by alkylation. google.com

Oxidation Reactions to Carbonyl Compounds

Oxidation of the secondary alcohol functionality in this compound yields the corresponding α-amino ketone, 2-amino-1-(2,4-dimethoxyphenyl)ethanone. nih.gov A variety of oxidizing agents can accomplish this transformation. organic-chemistry.orgyoutube.com However, the presence of the easily oxidizable amine group requires careful selection of the oxidant to ensure chemoselectivity. Strong oxidants like chromic acid may lead to side reactions or degradation. Milder and more selective methods such as the Swern oxidation (using oxalyl chloride and DMSO) or reagents like Dess-Martin periodinane are often preferred. organic-chemistry.org Notably, o-iodoxybenzoic acid has been shown to be effective for the selective oxidation of amino alcohols to amino ketones, often without the need for protecting the amine group. google.com

Table 4: Oxidizing Agents for Alcohol to Ketone Conversion

| Oxidizing Agent/System | Description |

|---|---|

| o-Iodoxybenzoic acid (IBX) | A mild and selective reagent for oxidizing alcohols to aldehydes/ketones, effective for amino alcohols. google.com |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | A widely used method that operates under mild conditions, converting primary and secondary alcohols. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides rapid and clean oxidation of alcohols. |

| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent that typically oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. |

Transformations of the Dimethoxyphenyl Aromatic Ring

The 2,4-dimethoxyphenyl group within this compound is characterized by its high electron density, a consequence of the two electron-donating methoxy (B1213986) (-OCH3) groups. These substituents significantly influence the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. The ortho and para positions relative to the methoxy groups are strongly activated, making the ring susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution on the Electron-Rich Ring

The presence of two activating methoxy groups directs incoming electrophiles primarily to the positions ortho and para to them. In the case of a 2,4-disubstituted ring, the C5 position is the most activated and sterically accessible site for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

While specific studies on the direct electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds, such as 1,4-dimethoxybenzene. The amino and hydroxyl groups in the ethanolamine (B43304) side chain may require protection prior to electrophilic substitution to prevent side reactions, as they can also react with the reagents used.

Friedel-Crafts Alkylation: A representative example of the reactivity of the dimethoxybenzene system is the Friedel-Crafts alkylation. This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide or an alcohol in the presence of a Lewis or Brønsted acid catalyst. umkc.eduedubirdie.comyoutube.com For instance, the alkylation of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid demonstrates the high reactivity of the ring system. edubirdie.comyoutube.com

Nitration: This reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. Given the activating nature of the methoxy groups, this reaction would be expected to proceed under mild conditions, with the nitro group predominantly entering at the C5 position.

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine. cambridgescholars.comwku.edu The high electron density of the dimethoxyphenyl ring suggests that this reaction would be facile. For example, the bromination of 1,2-dimethoxybenzene with potassium bromate and hydrobromic acid readily yields 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is typically carried out using fuming sulfuric acid. This reaction is reversible and the position of substitution would be directed by the activating methoxy groups.

Coupling Reactions Involving Aromatic Halides (if applicable to derivatives)

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org A hypothetical Suzuki coupling of a 5-bromo derivative of the title compound with an arylboronic acid would be expected to yield a biaryl product. The reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org A 5-halo-substituted derivative of this compound could potentially undergo a Heck reaction with an alkene to introduce a vinyl group onto the aromatic ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org A halogenated derivative of the title compound could be coupled with various primary or secondary amines to introduce a new amino substituent on the aromatic ring. This reaction is of great importance in medicinal chemistry for the synthesis of complex amines. libretexts.org

The successful application of these coupling reactions would be contingent on the synthesis of a suitable halogenated derivative of this compound and the optimization of reaction conditions to be compatible with the amino and hydroxyl functionalities on the side chain.

Applications As a Building Block in Complex Organic Synthesis

Precursor in the Construction of Pharmacologically Relevant Scaffolds

The core structure of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a phenylethanolamine, a motif found in numerous bioactive compounds. This makes it an ideal starting point for developing new derivatives with potential therapeutic applications.

The 2-phenethylamine scaffold is a fundamental structural unit in medicinal chemistry, present in natural compounds like catecholamines (dopamine, norepinephrine) and a wide array of synthetic drugs that act on the central nervous system. researchgate.netacs.org this compound is a β-hydroxylated phenethylamine (B48288) derivative, making it a direct precursor for more elaborate molecules within this class. wikipedia.org

The primary amino group can be readily functionalized to generate a variety of derivatives. For instance, acylation of the nitrogen atom can produce amides with diverse properties. Research on the closely related compound, 2-(3,4-dimethoxyphenyl)ethylamine, demonstrates that a series of its acyl derivatives have been synthesized and evaluated for antiulcer activities. nih.gov This highlights a common strategy where the core phenethylamine structure is modified to modulate its biological effects, a strategy directly applicable to derivatives of this compound.

| Derivative Type | Synthetic Transformation | Potential Pharmacological Relevance |

| N-Acyl Derivatives | Reaction of the primary amine with acyl chlorides or anhydrides | Modulation of receptor binding and metabolic stability |

| N-Alkyl Derivatives | Reductive amination or reaction with alkyl halides | Altering lipophilicity and target specificity |

| N-Sulfonyl Derivatives | Reaction of the primary amine with sulfonyl chlorides | Introduction of hydrogen-bond directing groups |

Pyrimidine-based structures are of significant interest in medicinal chemistry due to their prevalence in anticancer, antiviral, and anti-inflammatory drugs. nih.gov The 2-aminopyrimidine (B69317) moiety, in particular, is a key pharmacophore in several approved kinase inhibitors. nih.govnih.gov

While direct synthesis of pyrimidine (B1678525) structures starting from this compound is not extensively documented, its functional groups make it a potential building block for such heterocycles. The amino group could participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine ring. This would result in a pyrimidine ring directly attached to the chiral 1-(2,4-dimethoxyphenyl)ethanol (B1355270) side chain, creating novel compounds with potential for biological screening. The synthesis of various 2,4-diamino-pyrimidine derivatives often involves nucleophilic substitution reactions on di-chlorinated pyrimidines, a strategy where an amino group-containing molecule could be employed. nih.govgoogle.com

The production of single-enantiomer drugs is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. mdpi.com Chiral 1,2-amino alcohols are crucial intermediates for the synthesis of these enantiomerically pure pharmaceuticals. acs.orgresearchgate.net

This compound, available in its chiral (R) and (S) forms, serves as a valuable chiral pool starting material. nih.gov Its stereocenter can be incorporated into a larger target molecule, ensuring the correct stereochemistry in the final product. The synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives is an important objective for the efficient production of other chiral compounds. googleapis.com Catalytic asymmetric hydrogenation of α-amino ketones is a powerful method for producing chiral 1,2-amino alcohols, underscoring the importance of this structural motif in pharmaceutical development. acs.orgresearchgate.net The presence of the dimethoxy-substituted phenyl ring in this compound offers a specific substitution pattern that can be used to synthesize unique analogues of existing drugs or to develop new chemical entities.

Role in the Design and Synthesis of Chiral Auxiliaries and Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The 1,2-amino alcohol framework is a foundational element in many widely used chiral auxiliaries. nih.govresearchgate.netnih.gov

This compound is an ideal candidate for the development of new chiral auxiliaries. For example, it can be converted into an oxazolidinone auxiliary, a class of compounds popularized by David A. Evans for their effectiveness in controlling the stereochemistry of aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.org In such an auxiliary derived from this compound, the bulky and rigid 2,4-dimethoxyphenyl group would provide significant steric hindrance, effectively shielding one face of a reactive intermediate and directing incoming reagents to the opposite face with high selectivity. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered for reuse. sigmaaldrich.com

| Type of Chiral Agent | Derived From | Application in Asymmetric Synthesis |

| Oxazolidinone Auxiliary | Reaction with phosgene (B1210022) or a chloroformate | Asymmetric alkylations, aldol reactions, conjugate additions |

| Chiral Ligand | Complexation with a metal center (e.g., Ru, Rh, Ir) | Asymmetric hydrogenation, transfer hydrogenation, C-C bond formation |

| Chiral Catalyst | Covalent attachment to a catalytic species | Enantioselective additions of organozinc reagents to aldehydes |

Utility in the Preparation of Specialty Chemicals and Materials

Beyond pharmaceuticals, the functional groups of this compound suggest its potential use in the synthesis of specialty chemicals and advanced materials. The bifunctional nature of the molecule—containing both an amine and an alcohol—allows it to act as a monomer in polymerization reactions.

For example, it could be incorporated into polyamides or polyurethanes. The rigid, substituted phenyl ring would impart specific thermal and mechanical properties to the resulting polymers. Furthermore, the inherent chirality of the monomer unit could lead to polymers with unique chiroptical properties, which are of interest in applications such as chiral separations or advanced optics. The aromatic core also provides a scaffold that could be further modified to create dyes, liquid crystals, or other functional organic materials.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal are key to assigning the structure. Based on the structure, which includes a 1,2,4-trisubstituted benzene ring, two methoxy (B1213986) groups, and an aminoethanol side chain, a predictable pattern of signals emerges.

The aromatic region would show three protons with splitting patterns characteristic of a 1,2,4-substitution. The proton at C6, situated between two methoxy groups, would likely be the most shielded, while the proton at C5 would be split by its neighbors. The benzylic proton on the carbon bearing the hydroxyl group would appear as a multiplet due to coupling with the adjacent methylene protons. The two methoxy groups would present as sharp singlets, and the protons of the aminomethylene group would also show a distinct signal. The protons of the amine and hydroxyl groups are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C3) | ~6.45 | d (doublet) | 1H |

| Ar-H (C5) | ~6.40 | dd (doublet of doublets) | 1H |

| Ar-H (C6) | ~7.15 | d (doublet) | 1H |

| CH-OH | ~4.70 | dd (doublet of doublets) | 1H |

| CH₂-NH₂ | ~2.80 - 3.00 | m (multiplet) | 2H |

| OCH₃ (C2) | ~3.85 | s (singlet) | 3H |

| OCH₃ (C4) | ~3.80 | s (singlet) | 3H |

| OH | Variable | br s (broad singlet) | 1H |

| NH₂ | Variable | br s (broad singlet) | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.

The carbons of the aromatic ring will resonate in the typical downfield region of 100-160 ppm. The two carbons bearing the methoxy groups (C2 and C4) are expected to be the most deshielded. The carbon attached to the ethanol (B145695) side chain (C1) will also be in this region. The aliphatic carbons—the benzylic carbon (CH-OH), the amino-bearing carbon (CH₂-NH₂), and the two methoxy carbons (OCH₃)—will appear in the upfield region of the spectrum. libretexts.orglibretexts.org The carbon attached to the hydroxyl group is expected around 70-75 ppm, while the carbon adjacent to the amino group should appear around 45-50 ppm. The methoxy carbons typically resonate around 55-56 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (C1) | ~125.0 |

| Ar-C (C2) | ~158.0 |

| Ar-C (C3) | ~98.5 |

| Ar-C (C4) | ~160.0 |

| Ar-C (C5) | ~104.0 |

| Ar-C (C6) | ~128.0 |

| CH-OH | ~72.0 |

| CH₂-NH₂ | ~48.0 |

| OCH₃ (C2) | ~55.5 |

| OCH₃ (C4) | ~55.3 |

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key correlations would be expected between the benzylic CH-OH proton and the protons of the adjacent CH₂-NH₂ group. In the aromatic region, correlations would be seen between H5 and its neighbors, H3 and H6, confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal (except for OH and NH₂) to its corresponding carbon signal. For example, the aromatic proton signals at ~6.4-7.2 ppm would correlate with their respective carbon signals in the 100-130 ppm range, and the methoxy proton singlets around 3.8 ppm would correlate with the methoxy carbon signals near 55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the methoxy protons showing cross-peaks to the aromatic carbons they are attached to (C2 and C4), and the benzylic CH proton showing correlations to the aromatic carbons C1, C2, and C6.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The presence of the hydroxyl (-OH) and primary amine (-NH₂) groups would result in strong, broad absorptions in the high-wavenumber region. dummies.com The O-H stretch typically appears as a very broad band around 3400-3200 cm⁻¹, with the broadening due to hydrogen bonding. The N-H stretching of the primary amine group is expected to show two distinct, sharper bands in the 3400-3300 cm⁻¹ region (asymmetric and symmetric stretches). orgchemboulder.com The C-O stretching of the alcohol and the ether linkages will produce strong, sharp peaks in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of absorptions between 1600 cm⁻¹ and 1450 cm⁻¹. Finally, C-H stretching from both the aromatic ring (>3000 cm⁻¹) and the aliphatic chain (<3000 cm⁻¹) would also be visible. specac.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3400 - 3300 | Medium, Two bands |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=C (Aromatic) | Ring Stretch | 1610, 1500 | Medium-Strong |

| C-O (Aryl Ether) | Asymmetric Stretch | ~1250 | Strong |

| C-O (Alcohol) | Stretch | ~1040 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (molecular formula C₁₀H₁₅NO₃), the molecular weight is 197.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 197.

The fragmentation of this molecule is likely to be dominated by cleavages adjacent to the functional groups.

Alpha-cleavage: The most characteristic fragmentation for amino alcohols is the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group. For this molecule, the primary fragmentation would be the loss of the aminomethylene radical (•CH₂NH₂) to form a stable, resonance-delocalized benzylic cation. This would result in a very intense base peak at m/z 167.

Another significant alpha-cleavage pathway for primary amines involves the cleavage of the bond adjacent to the C-N bond, leading to a characteristic iminium ion. Cleavage of the benzylic C-C bond would produce a fragment at m/z 30 ([CH₂=NH₂]⁺). researchgate.netlibretexts.org

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺. This would correspond to an ion at m/z 179.

Benzylic Fragments: Cleavage of the benzyl alcohol side chain can also produce fragments characteristic of the dimethoxybenzyl moiety. stackexchange.comresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 197 | [C₁₀H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 167 | [C₉H₁₁O₃]⁺ | Alpha-cleavage (loss of •CH₂NH₂) |

| 179 | [C₁₀H₁₃NO₂]⁺ | Dehydration (loss of H₂O) |

| 151 | [C₉H₁₁O₂]⁺ | Loss of CH₂O from the m/z 167 fragment |

| 30 | [CH₄N]⁺ | Alpha-cleavage ([CH₂NH₂]⁺) |

Advanced Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for verifying the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the method of choice for purity assessment. A typical system would employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection would typically be performed using a UV detector, taking advantage of the chromophoric dimethoxyphenyl ring.

Furthermore, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, especially in pharmaceutical contexts. This is achieved using chiral chromatography. chromatographyonline.com Chiral stationary phases (CSPs) are used to selectively interact with one enantiomer more strongly than the other, allowing for their separation. For an amino alcohol like this, several types of CSPs could be effective, including:

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)

Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) sigmaaldrich.com

Crown ether-based CSPs mdpi.com

The development of a robust chiral HPLC method would be a critical step in the full analytical characterization of this compound. oup.com

Gas Chromatography (GC) Applications

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not extensively documented in publicly available literature, methods for structurally related dimethoxyphenethylamine (DMPEA) isomers can provide valuable insights into potential analytical strategies.

The analysis of phenethylamine (B48288) derivatives by GC-MS can be challenging due to the similarity in the mass spectra of positional isomers. For instance, studies on regioisomeric dimethoxyphenethylamines have shown that their electron ionization mass spectra are often nearly identical, making unambiguous identification difficult based on mass spectral data alone. nih.govcapes.gov.brresearchgate.net

To overcome these challenges, derivatization is a common strategy. The primary amine and hydroxyl groups in this compound are polar, which can lead to poor peak shape and adsorption on the GC column. Derivatization with reagents such as trifluoroacetyl, pentafluoropropionyl, or heptafluorobutyryl anhydrides can increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. nih.govcapes.gov.br Although derivatization can improve chromatographic separation, it may not always result in unique mass spectral fragmentation patterns to distinguish between isomers.

Gas chromatography coupled with infrared detection (GC-IRD) can provide an alternative or complementary method for the definitive identification of isomers, as the vapor-phase infrared spectra are often unique for each regioisomer. nih.govresearchgate.net

A hypothetical GC-MS method for the analysis of derivatized this compound is presented in the table below, based on methods used for similar compounds.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-550 amu |

Liquid Chromatography (LC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach.

For the detection of this compound, which possesses a chromophore, UV detection is a suitable and common choice. The selection of the detection wavelength should be based on the UV spectrum of the compound to ensure maximum sensitivity.

In some cases, derivatization may be employed to enhance the detectability of the analyte, particularly for fluorescence detection, which can offer higher sensitivity and selectivity. For example, a method for Methoxamine in biological fluids involves derivatization with 4-chloro-7-nitrobenzofurazan to yield a fluorescent product. researchgate.net

The table below outlines a potential starting point for an RP-HPLC method for the analysis of this compound.

Table 2: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound contains a chiral center at the carbon atom bearing the hydroxyl group, and therefore exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological properties, the assessment of enantiomeric purity is of paramount importance. Chiral high-performance liquid chromatography (chiral HPLC) is the most widely used technique for the separation and quantification of enantiomers. csfarmacie.cznih.govphenomenex.comchromatographyonline.com

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation.

A variety of CSPs are commercially available, and the selection of the most appropriate CSP is often empirical. For ethanolamine (B43304) derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs have shown broad applicability. nih.gov A screening study on eleven racemic ethanolamine derivatives demonstrated that cyclodextrin and cellulose-based chiral stationary phases were particularly effective. nih.gov

The mobile phase composition, including the type of organic modifier and any additives, can significantly influence the enantioselectivity and resolution. Normal-phase (using hexane/alcohol mixtures) or reversed-phase (using aqueous/organic mixtures) modes can be employed depending on the CSP and the analyte.

Below is an illustrative table of potential chiral HPLC conditions for the enantiomeric separation of this compound.

Table 3: Potential Chiral HPLC Conditions for Enantiomeric Purity Assessment

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Derivatized Cyclodextrin |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / 0.1% Trifluoroacetic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 25 °C | 35 °C |

| Detection | UV at 225 nm | UV at 225 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method can unambiguously establish the absolute stereochemistry of a chiral molecule and provide detailed information about its conformation and intermolecular interactions in the solid state.

To date, there are no published crystal structures of this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a detailed discussion of its crystal structure is not possible.

However, the general principles of X-ray crystallography would apply to this compound. The process would involve:

Crystallization: Growing single crystals of high quality is the first and often most challenging step. This typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly or changing the temperature to induce crystallization.

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections, is collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecular structure, which is subsequently refined to best fit the experimental data.

If a crystal structure were to be determined, it would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. For a chiral compound, the determination of the absolute configuration is possible, typically by using anomalous dispersion effects, especially if a heavy atom is present in the structure or by co-crystallizing with a molecule of known absolute stereochemistry.

Theoretical and Computational Studies of 2 Amino 1 2,4 Dimethoxyphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govijcce.ac.ir It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. nih.gov

A DFT study of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. ijcce.ac.irrsc.org

Table 1: Key Geometrical Parameters Investigated by DFT for this compound

| Parameter | Description | Significance |

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-O, C-N, O-H, N-H). | Reveals the strength and nature of chemical bonds. |

| **Bond Angles (°) ** | Angles formed by three connected atoms (e.g., O-C-C, C-C-N). | Determines the local shape and steric strain around atoms. |

| Dihedral Angles (°) | Torsional angles describing the rotation around a bond (e.g., C-C-C-N). | Defines the molecule's 3D conformation and identifies stable rotamers. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. dergipark.org.tr

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and easily polarized. nih.gov

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The analysis would also visualize the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, which can readily donate electrons. The LUMO would likely be distributed more across the ethanol (B145695) side chain and the aromatic ring, representing the regions most likely to accept electrons.

Table 2: Frontier Molecular Orbital Properties and Their Significance

| Property | Formula | Chemical Interpretation |

| HOMO Energy (EHOMO) | - | Represents the molecule's electron-donating ability. |

| LUMO Energy (ELUMO) | - | Represents the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for identifying the electron-rich and electron-poor regions, which are key to predicting intermolecular interactions and chemical reactivity. nih.govdergipark.org.tr MEP maps use a color scale where red typically indicates regions of high electron density (negative potential, prone to electrophilic attack), and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. dergipark.org.tr

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. These sites are the most likely to act as hydrogen bond acceptors. The most positive potential (blue) would be located on the hydrogen atoms of the hydroxyl and amino groups, making them primary sites for hydrogen bond donation. The aromatic ring would show a mixed potential, being generally electron-rich (yellow to orange) due to the methoxy groups, but with specific distributions influencing its interactions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities under specific conditions (e.g., in a solvent like water). nih.govdovepress.com

For this compound, an MD simulation would reveal the flexibility of the ethanolamine (B43304) side chain. The molecule has several rotatable bonds, and the simulation would show which rotational isomers (rotamers) are most populated and how quickly the molecule transitions between them. A key aspect to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group. Such an interaction could lead to a more compact, ring-like conformation that would be highly stable. nih.gov The simulation would track the distance and angle between these groups over time to quantify the strength and persistence of this internal hydrogen bond.

Prediction of Reactivity and Mechanistic Pathways

The computational results from DFT and FMO analysis can be combined to predict the chemical reactivity of this compound. The MEP map identifies the most probable sites for electrophilic and nucleophilic attack. For instance, the electron-rich oxygen and nitrogen atoms are likely sites for protonation or interaction with electrophiles. The electron-deficient hydrogen atoms of the -OH and -NH2 groups are susceptible to attack by nucleophiles or bases.

The HOMO and LUMO distributions further refine these predictions. The location of the HOMO on the dimethoxyphenyl ring suggests that electrophilic aromatic substitution reactions would be directed by the two methoxy groups, which are activating and ortho-, para-directing. The LUMO's distribution would indicate where a nucleophile is most likely to attack. By calculating the energies of potential transition states and reaction intermediates, computational methods can also help elucidate the most favorable mechanistic pathways for specific reactions, such as N-alkylation or O-acylation.

In Silico Studies of Intermolecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its physical properties and biological activity. The molecule's structure contains multiple functional groups capable of forming strong intermolecular bonds.

Hydrogen Bonding: The primary interaction is hydrogen bonding. The hydroxyl (-OH) and amino (-NH2) groups can both act as hydrogen bond donors (via their H atoms) and acceptors (via their O and N lone pairs). This allows the molecule to form extensive networks with itself or with solvent molecules like water. nih.gov

Van der Waals Interactions: The aromatic phenyl ring and the hydrocarbon portions of the molecule contribute to weaker van der Waals forces, including London dispersion forces.

Dipole-Dipole Interactions: The polar C-O and C-N bonds create a significant molecular dipole moment, leading to dipole-dipole interactions with other polar molecules.

In silico studies, particularly MD simulations, can model these interactions explicitly. By simulating the molecule in a solvent box (e.g., water), one can analyze the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the hydration shell and the specific hydrogen bonding patterns between the molecule and its environment.

Future Research Directions and Emerging Trends in 2 Amino 1 2,4 Dimethoxyphenyl Ethanol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates and other valuable chemical compounds. For phenylethanolamine derivatives like 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, future research will likely prioritize the development of synthetic routes that are both environmentally friendly and efficient in their use of raw materials.

Key areas of focus will include:

Biocatalysis: The use of enzymes, such as transaminases and keto reductases, offers a highly selective and sustainable alternative to traditional chemical synthesis. researchgate.netnih.gov Biocatalytic methods can be employed for the asymmetric synthesis of chiral amino alcohols, providing high enantiomeric excess under mild reaction conditions. frontiersin.orgfrontiersin.org Future work could involve engineering specific enzymes for the production of this compound, potentially leading to more direct and waste-reducing manufacturing processes.

Atom-Economical Reactions: Researchers are continuously seeking to design synthetic pathways that maximize the incorporation of all starting materials into the final product. rsc.orgrsc.org For the synthesis of amino alcohols, this includes exploring catalytic hydrogenation and reductive amination methods that avoid the use of stoichiometric reagents. frontiersin.orgrsc.org The development of novel catalytic systems that can be recycled and reused will also be a critical aspect of this research.

Renewable Feedstocks: A long-term goal in sustainable chemistry is the utilization of renewable resources as starting materials. While currently synthesized from petroleum-derived precursors, future research may explore pathways to produce this compound from bio-based feedstocks, significantly reducing its environmental footprint. frontiersin.orgmdpi.comresearchgate.net

| Sustainable Synthesis Approach | Description | Potential Advantages for this compound |

| Biocatalysis | Use of enzymes (e.g., transaminases, reductases) to catalyze specific reaction steps. | High stereoselectivity, mild reaction conditions, reduced waste. |

| Atom Economy | Designing reactions to maximize the incorporation of starting materials into the final product. | Minimized by-product formation, increased efficiency, lower cost. |

| Renewable Feedstocks | Utilizing biomass-derived materials as the starting point for synthesis. | Reduced reliance on fossil fuels, improved environmental profile. |

Exploration of Novel Derivatization Pathways for Diversification

The functional versatility of this compound stems from its primary amine and secondary alcohol moieties, which are amenable to a wide range of chemical modifications. Future research will undoubtedly focus on exploring novel derivatization pathways to create a diverse library of related compounds with unique properties.

Emerging trends in this area include:

Selective Functionalization: Developing methods for the selective derivatization of either the amino or the hydroxyl group is a key challenge. This would allow for the synthesis of a wider range of derivatives with tailored functionalities. iu.edu

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer an efficient way to generate structural complexity. nih.gov Applying multi-component reaction strategies to this compound could rapidly produce a large number of novel derivatives.

Novel Derivatizing Agents: The development and application of new reagents for the derivatization of amines and alcohols will continue to be an active area of research. mdpi.comrsc.org This could lead to the introduction of novel functional groups and the creation of derivatives with unique chemical and physical properties. nih.gov

| Derivatization Strategy | Description | Application to this compound |

| Selective Functionalization | Targeted chemical modification of either the amine or the alcohol group. | Creation of specific isomers and functionalized analogues. |

| Multi-component Reactions | One-pot reactions involving three or more starting materials. | Rapid generation of a diverse library of complex derivatives. |

| Novel Derivatizing Agents | Use of new chemical reagents to introduce a variety of functional groups. | Access to compounds with unique properties and functionalities. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of pharmaceuticals and fine chemicals. atomfair.com The integration of automated synthesis platforms with flow chemistry offers numerous advantages, including improved reaction control, enhanced safety, and the potential for high-throughput screening. bohrium.comnus.edu.sg

For this compound, these technologies could be applied to:

Process Optimization: Flow chemistry allows for the rapid screening of reaction parameters such as temperature, pressure, and reagent concentration, leading to the identification of optimal synthetic conditions in a fraction of the time required for batch optimization. nih.gov

On-Demand Synthesis: Automated flow synthesis systems can be programmed to produce specific quantities of a target molecule as needed, reducing the need for large-scale storage of potentially hazardous materials. innovationnewsnetwork.com

| Technology | Description | Benefit for this compound Synthesis |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Enhanced control over reaction parameters, improved safety and scalability. |

| Automated Synthesis | Use of robotic systems to perform chemical reactions and purifications. | Increased reproducibility, high-throughput capabilities, and reduced manual labor. |

| Integrated Platforms | Combination of flow chemistry with automated systems for multi-step synthesis. | Streamlined production, from starting materials to final product, with minimal manual intervention. |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can be used to predict the properties of molecules, elucidate reaction mechanisms, and guide the design of new synthetic routes.

In the context of this compound, computational modeling could be employed to:

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound and its derivatives is crucial for predicting their biological activity and physical properties. nih.gov

Reaction Mechanism Studies: Quantum chemical calculations can be used to investigate the transition states and reaction pathways of synthetic transformations, providing insights that can be used to optimize reaction conditions and develop new catalytic systems. nih.govnih.gov

Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds to identify derivatives of this compound with desired properties, prioritizing synthetic efforts on the most promising candidates. atomfair.comchemistryworld.commdpi.com

| Computational Method | Application | Impact on Research of this compound |

| Molecular Mechanics | Simulating the conformational landscape of molecules. | Predicting the 3D structure and flexibility of derivatives. |

| Quantum Chemistry | Calculating the electronic structure and energy of molecules. | Elucidating reaction mechanisms and predicting reactivity. |

| Machine Learning | Developing predictive models from large datasets. | Accelerating the discovery of new derivatives with desired properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.